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Introduction
Phage-Assisted Continuous Evolution (PACE) is a powerful directed evolution technique that

enables the rapid evolution of proteins and other biomolecules directly in a laboratory setting.

[1][2][3] Developed by David R. Liu and colleagues at Harvard University, PACE harnesses the

rapid lifecycle of M13 bacteriophage to create a continuous cycle of mutation, selection, and

replication, allowing for hundreds of rounds of evolution to be completed in a matter of days.[1]

[3] This system obviates the need for discrete, labor-intensive steps of traditional directed

evolution, making it a highly efficient tool for engineering biomolecules with novel or enhanced

properties.[2][4]

The core of the PACE system lies in linking the desired activity of a protein of interest (POI) to

the propagation of the M13 phage.[5][6] This is achieved by making the expression of an

essential phage gene, typically gene III (gIII), dependent on the POI's function.[5][7] Phages

carrying more active variants of the POI will produce more infectious progeny, leading to their

enrichment in the evolving population.[8] This document provides detailed protocols and best

practices for the successful implementation of PaCE in a research environment.

Core Components and Their Functions
Successful implementation of PaCE requires the careful preparation and understanding of its

three main genetic components: the Selection Phage (SP), the Accessory Plasmid (AP), and
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the Mutagenesis Plasmid (MP).

Component Description Key Features

Selection Phage (SP)

An M13 phage genome where

the native gene III (gIII) has

been replaced by the gene

encoding the protein of interest

(POI).

Carries the evolving gene.

Cannot produce infectious

phage on its own due to the

lack of gIII.

Accessory Plasmid (AP)

A host E. coli plasmid that

carries the gIII gene under the

control of a promoter that is

activated by the desired

activity of the POI.

Links the POI's function to

phage propagation. The design

of the AP is crucial for

establishing the selection

pressure.

Mutagenesis Plasmid (MP)

A host E. coli plasmid that,

upon induction, expresses

genes that increase the

mutation rate of the SP

genome.

Drives the genetic

diversification of the POI.

Plasmids like MP6 can

increase the mutation rate by

over 300,000-fold.[7][9]

Experimental Workflow Overview
The PaCE experiment is conducted in a continuous culture system, often referred to as a

"lagoon." A chemostat continuously supplies fresh E. coli host cells carrying the AP and MP to

the lagoon, while waste is removed at the same rate.[8][10] This setup ensures that host cells

are constantly being replaced, preventing the evolution of the host and confining mutagenesis

to the phage population.[7][8]

A simplified workflow of a PaCE experiment.

Detailed Protocols
Preparation of Plasmids and Strains
a. Selection Phage (SP) Construction:
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Clone the gene of interest (POI) into a phage-derived plasmid, replacing the coding

sequence of gene III. Standard molecular cloning techniques are used for this purpose.

Ensure that the cloning strategy does not disrupt other essential phage genes.

Propagate the SP in an E. coli strain that provides gIII in trans to produce infectious phage

particles for starting the experiment.

b. Accessory Plasmid (AP) Design and Construction:

The choice of promoter to drive gIII expression is critical and depends on the desired POI

activity. For evolving DNA-binding proteins, a bacterial one-hybrid (B1H) system can be used

where the POI binding to its target sequence activates gIII expression.[7] For evolving

enzymes, the product of the enzymatic reaction could induce a specific promoter.

Clone the M13 gene III downstream of the chosen promoter in a suitable E. coli expression

vector.

The stringency of the selection can be modulated by altering the promoter strength or the

ribosome binding site (RBS) of gIII.[11]

c. Mutagenesis Plasmid (MP) Preparation:

Several MP versions with varying mutagenesis rates and spectra are available. MP6 is a

commonly used and highly effective mutagenesis plasmid.[7]

Transform the appropriate E. coli host strain with the chosen MP. It is crucial to keep the

expression of the mutagenesis genes tightly repressed until the start of the PACE experiment

to avoid accumulating mutations in the host genome.[1]

d. Host Strain Preparation:

The E. coli host strain must be susceptible to M13 infection (i.e., possess an F pilus).

Co-transform the host strain with the AP and MP.

Prepare glycerol stocks of the final host strain for consistent starting cultures.
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Assembly and Sterilization of the Continuous Culture
Apparatus

Assemble the chemostat, lagoon, and waste vessels with appropriate tubing. Peristaltic

pumps are used to control the flow rates of media and cells.

Sterilize the entire apparatus by autoclaving or by pumping a sterilizing solution (e.g., 70%

ethanol) through the system, followed by a sterile water wash.

Execution of the PaCE Experiment
Inoculate the chemostat with the prepared E. coli host strain and grow to a steady-state

density.

Fill the lagoon with fresh media and inoculate with a culture of the host strain.

Introduce the selection phage into the lagoon.

Start the continuous flow of fresh host cells from the chemostat to the lagoon, and the

corresponding removal of waste from the lagoon. The dilution rate should be faster than the

host cell division rate but slower than the phage replication rate.[6]

Induce mutagenesis by adding the appropriate inducer (e.g., arabinose for arabinose-

inducible promoters on the MP) to the lagoon.

Monitor the phage titer in the lagoon over time. An increase in phage titer indicates

successful evolution.

Analysis of Evolved Phage
Isolate individual phage clones from the lagoon at different time points.

Sequence the gene of interest to identify mutations.

Characterize the phenotype of the evolved proteins to confirm the desired improvement in

function.

Quantitative Data from PaCE Experiments
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The following table summarizes typical quantitative parameters from PaCE experiments.

Parameter Typical Value/Range Reference

Lagoon Volume 30 - 100 mL [1]

Flow Rate 1 - 2 lagoon volumes/hour [12]

Host Cell Residence Time < 30 minutes [7][8]

Phage Generation Time ~15 minutes [5]

Rounds of Evolution per Day Dozens [8]

Mutation Rate (with MP6)
>300,000-fold increase over

basal rate
[7][9]

Evolution Timescale
1-3 days for initial enrichment

of beneficial mutations
[7][9]

Fold Improvement in Activity
Can be several orders of

magnitude
[13]

Logical Relationship of the PaCE System
The success of a PaCE experiment hinges on the logical link between the protein of interest's

activity and the propagation of the selection phage. This relationship forms a positive feedback

loop where improved protein function leads to more efficient phage replication.

The logical feedback loop driving a PaCE experiment.

Troubleshooting Common Issues
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Issue Potential Cause(s) Suggested Solution(s)

Phage population "crashes"

(disappears from the lagoon)

Selection is too stringent for

the initial POI activity. Flow

rate is too high. Contamination

of the culture.

Decrease selection stringency

(e.g., by using a "drift" plasmid

that provides a low level of gIII

expression). Reduce the flow

rate. Ensure sterility of the

system.

No improvement in POI activity

Insufficient mutagenesis.

Poorly designed selection

(AP). The desired activity is not

evolvable.

Use a more potent

mutagenesis plasmid (e.g.,

MP6). Redesign the accessory

plasmid to better link POI

activity to gIII expression.

Consider alternative starting

points for the evolution.

Evolution of "cheater" phage

Phage evolve to activate gIII

expression independent of the

POI's activity.

Redesign the AP to make it

more difficult to bypass the

intended selection mechanism.

Perform negative selection

against cheaters.

Conclusion
Phage-Assisted Continuous Evolution is a transformative technology for biomolecule

engineering. By understanding the core principles and following best practices for its

implementation, researchers can significantly accelerate the development of proteins with

novel and enhanced functions for a wide range of applications in basic science, medicine, and

biotechnology. Careful design of the selection system and meticulous execution of the

continuous culture are paramount to the success of any PaCE experiment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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